6-methyl-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile
Description
This compound features a pyridine core substituted with:
- A 6-methyl group
- A 3-carbonitrile moiety
- A piperidin-1-yl group at position 2, further modified by a (4-oxo-3,4-dihydroquinazolin-3-yl)methyl substituent.
The quinazolinone moiety introduces hydrogen-bonding capabilities (via the carbonyl and NH groups), while the piperidine ring may adopt puckered conformations, influencing molecular interactions . Its synthesis likely involves condensation or cyclization reactions similar to those in pyridine-3-carbonitrile derivatives (e.g., Scheme 70 in ).
Properties
IUPAC Name |
6-methyl-2-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-15-6-7-17(12-22)20(24-15)25-10-8-16(9-11-25)13-26-14-23-19-5-3-2-4-18(19)21(26)27/h2-7,14,16H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQPGOHOLMPRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Pyridine-3-Carbonitrile Derivatives
Key Observations :
- The quinazolinone-piperidine substituent in the target compound provides a unique combination of hydrogen-bond donors/acceptors, distinguishing it from phenyl- or pyrazole-substituted analogs.
- Piperazine vs. Piperidine : Piperazine (in ) introduces an additional nitrogen, altering electronic properties and conformational flexibility compared to the target's piperidine ring.
Substituent Complexity and Physicochemical Properties
Implications :
- The target compound’s higher molecular weight and moderate logP suggest balanced lipophilicity, suitable for oral bioavailability.
- The quinazolinone group’s H-bond donors may enhance target binding specificity compared to simpler aryl substituents.
Structural Validation and Conformational Analysis
Crystallographic validation using SHELX programs () is critical for confirming the piperidine ring’s puckering parameters. Cremer-Pople coordinates () quantify non-planar conformations, which are pivotal for:
- Quinazolinone orientation: Affects interactions with enzymatic pockets.
- Piperidine puckering : Influences steric compatibility with biological targets.
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